molecular formula C16H12N2O6 B2756399 1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione CAS No. 388093-44-5

1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione

Cat. No. B2756399
CAS RN: 388093-44-5
M. Wt: 328.28
InChI Key: MHRXKEMUPDRUDK-UHFFFAOYSA-N
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Description

The compound “1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring in this compound is substituted with two methyl groups and an additional complex group . The molecule also contains an indoline-2,3-dione structure, which is a type of heterocyclic compound . The presence of a nitro group suggests that this compound may have potential as an explosive or as a precursor to other useful compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring and the indoline-2,3-dione structure would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. The nitro group could potentially undergo reduction reactions, and the furan ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The furan ring could contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Synthesis and Characterization

  • Compounds with similar structures have been synthesized and characterized, highlighting their potential in various scientific applications. For instance, a study discussed the synthesis and antimicrobial activity of isoindoline-1,3-dione derivatives, demonstrating their significant antimicrobial properties comparable to standard drugs (Sabastiyan & Suvaikin, 2012). Another research focused on the synthesis of aza-pseudopeptides and their efficacy as corrosion inhibitors for mild steel in acidic conditions, showcasing the relevance of such compounds in materials science (Chadli et al., 2017).

Photophysical Properties and Sensing Applications

  • Studies on derivatives of isoindoline-1,3-dione and related compounds have also explored their photophysical properties and potential as pH sensors. For example, pyrimidine-phthalimide derivatives exhibited solid-state fluorescence and solvatochromism, making them candidates for colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Antimicrobial and Herbicidal Activities

  • The antimicrobial and herbicidal activities of similar compounds have been a subject of research, indicating their potential in pharmaceutical and agricultural applications. Research into isoindoline-1,3-dione analogues has shown moderate biological activities, suggesting their use as antibacterial or antifungal agents upon further modification (Sankhe & Chindarkar, 2021). Moreover, derivatives have been synthesized and evaluated for their herbicidal activity, with some showing high efficacy and safety to crops (Huang et al., 2005).

Material Science and Corrosion Inhibition

  • The synthesis of aza-pseudopeptides and their application as corrosion inhibitors for mild steel in acid media highlights the role of isoindoline derivatives in protecting metals from corrosion, a vital aspect of material science and engineering (Chadli et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it is intended to be used as a pharmaceutical .

properties

IUPAC Name

1-[2-(2,5-dimethylfuran-3-yl)-2-oxoethyl]-5-nitroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c1-8-5-11(9(2)24-8)14(19)7-17-13-4-3-10(18(22)23)6-12(13)15(20)16(17)21/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRXKEMUPDRUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,5-Dimethylfuran-3-yl)-2-oxoethyl)-5-nitroindoline-2,3-dione

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